Atractyloside A, similar to its related compound Atractyloside, is known to inhibit the adenine nucleotide translocator (ANT) in mitochondria. [, ] The ANT is responsible for the exchange of ADP and ATP across the mitochondrial inner membrane, crucial for oxidative phosphorylation. Inhibition of ANT by Atractyloside A leads to a decrease in cellular ATP production and disruption of energy metabolism. []
Recent research suggests that Atractyloside A may also exhibit protective effects on the intestinal mucosal barrier, possibly via inhibition of the p38 MAPK pathway. [] This suggests a potential role for Atractyloside A in the treatment of Spleen-Deficiency Syndrome (SDS), a condition associated with gastrointestinal dysfunction.
Atractyloside A plays a significant role in traditional Chinese medicine, particularly in the treatment of Spleen-Deficiency Syndrome (SDS). [] Atractyloside A has shown promising results in improving gastrointestinal function and protecting the intestinal mucosal barrier in SDS models. []
Atractyloside A serves as a marker compound in pharmacokinetic studies of processed Atractylodis rhizome. [] Analyzing its levels in rat plasma after oral administration helps understand the impact of processing on the bioavailability and absorption of active compounds. []
Atractyloside A is used as a marker compound in quality control analysis of Atractylodes lancea, particularly the processed product "bran frying cangzhu". [] HPLC-ELSD fingerprinting methods are used to assess the content of Atractyloside A and other constituents, ensuring consistency and quality of herbal medicines. []
Studies have indicated potential antiviral properties of Atractyloside A, specifically against the influenza B virus (Victoria strain). [] This suggests a possible avenue for further research and development of Atractyloside A as a potential antiviral agent.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 25394-57-4
CAS No.: 101312-07-6
CAS No.: